2-氨基-4-乙氧基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Amino-4-hydroxybutanoic acid, closely related to 2-Amino-4-ethoxybutanoic acid, can be achieved using a systems biocatalysis approach that combines aldol reactions with stereoselective transamination, demonstrating the compound's versatility as a chiral building block (Hernández et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Amino-4-ethoxybutanoic acid has been investigated through X-ray crystallography, spectroscopic methods, and quantum chemical calculations. For instance, the structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid has been characterized, highlighting the importance of intramolecular and intermolecular interactions in stabilizing the crystal structure (Venkatesan et al., 2016).

Chemical Reactions and Properties

The compound's reactivity has been explored through its involvement in various chemical reactions. For example, the synthesis of substituted 4-aminobutanoic acids showcases the compound's versatility in generating potent inhibitors of gamma-aminobutyric acid aminotransferase, indicating its potential utility in biochemical modulation (Silverman et al., 1986).

Physical Properties Analysis

Although specific studies on the physical properties of 2-Amino-4-ethoxybutanoic acid were not directly found, the investigation of related compounds provides insight into methodologies and analytical techniques that can be applied to understand its physical characteristics, such as solubility, melting point, and crystalline structure.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity with other chemical groups, and stability under various conditions, are crucial for understanding the potential applications of 2-Amino-4-ethoxybutanoic acid. Studies on closely related compounds, such as the synthesis and analysis of 4-amino-2-(substituted methyl)-2-butenoic acids, contribute to a broader understanding of the chemical behavior of similar amino acids (Silverman et al., 1986).

科学研究应用

立体选择性合成中的生物催化

2-氨基-4-乙氧基丁酸,是2-氨基-4-羟基丁酸的衍生物,具有在生物催化中的潜在应用。Hernández等人(2017年)通过生物催化的一锅循环级联展示了(S)-和(R)-2-氨基-4-羟基丁酸的立体选择性合成。该方法将醛醇反应与转氨反应耦合,涉及II类丙酮醛醇酶和依赖吡啶醛磷酸盐的转氨酶,显示出高产率生产类似氨基酸衍生物的潜力(Hernández等人,2017年)。

固相肽合成

2-氨基-4-乙氧基丁酸可能在合成用于蛋白酶测定的显色氨基酸中发挥作用。Badalassi等人(2002年)描述了氨基酸的受保护衍生物的合成,用于固相肽合成,作为序列特异性显色蛋白酶底物。这表明了在肽基测定中引入2-氨基-4-乙氧基丁酸衍生物的潜在途径(Badalassi et al., 2002)。

荧光应用

Shimizu等人(2009年)探索了氨基酸(包括2-氨基衍生物)与炔烃的氧化偶联,形成异香豆素衍生物,其中一些表现出固态荧光。这表明了2-氨基-4-乙氧基丁酸衍生物在生物化学应用中创建荧光化合物的潜在应用(Shimizu et al., 2009)。

腐蚀抑制

Fadel和Yousif(2020年)研究了2-氨基-4-羟基丁酸衍生物作为腐蚀抑制剂。合成的化合物显示出作为混合抑制剂控制腐蚀过程中阳极和阴极反应的潜力。这意味着可能将2-氨基-4-乙氧基丁酸衍生物用于腐蚀保护应用(Fadel & Yousif, 2020)。

天然产物衍生物

从天然来源如天麻中分离出氨基酸的衍生物,包括结构类似于2-氨基-4-乙氧基丁酸的化合物。这些化合物可能在制药和药物化学中具有重要意义(Guo et al., 2015)。

属性

IUPAC Name |

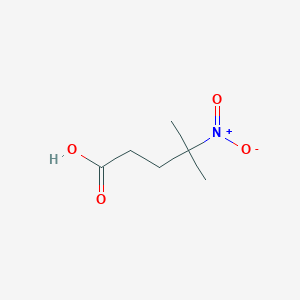

(2S)-2-amino-4-ethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSFMOVBARTLBW-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170414 |

Source

|

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-ethoxybutanoic acid | |

CAS RN |

17804-70-5 |

Source

|

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)